molecular formula C16H12N2S4 B3831724 2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzothiazole CAS No. 7133-50-8

2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzothiazole

Cat. No. B3831724
CAS RN: 7133-50-8
M. Wt: 360.5 g/mol
InChI Key: SLNISRYXTNUMTF-UHFFFAOYSA-N
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Description

2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzothiazole, commonly known as MBTS, is a sulfur-based organic compound with the chemical formula C14H8N2S4. This chemical is widely used in the rubber industry as an accelerator for vulcanization, which is the process of converting natural or synthetic rubber into a more durable material. MBTS is also used in the production of other chemicals, such as dyes, pharmaceuticals, and pesticides.

Mechanism of Action

MBTS works as an accelerator for rubber vulcanization by reacting with sulfur and forming sulfur bridges between rubber molecules. This increases the crosslink density of the rubber, making it more durable and resistant to wear and tear. The exact mechanism of action of MBTS in other applications, such as antimicrobial and antioxidant properties, is not well understood and requires further research.
Biochemical and Physiological Effects:
MBTS has been shown to have low toxicity and is not considered harmful to humans or the environment at the concentrations used in industrial applications. However, exposure to high concentrations of MBTS can cause skin and eye irritation. MBTS has also been shown to have a weak mutagenic effect in bacterial and mammalian cells. The long-term effects of exposure to MBTS are not well understood and require further research.

Advantages and Limitations for Lab Experiments

MBTS is a readily available and inexpensive compound, making it an attractive choice for use in scientific research. However, MBTS has limited solubility in water and organic solvents, which can make it difficult to work with in certain applications. Additionally, MBTS has a relatively short half-life and can decompose over time, making it important to handle and store the compound carefully.

Future Directions

There are several future directions for research on MBTS. One area of interest is the development of new methods for synthesizing MBTS with increased purity and yield. Additionally, further research is needed to understand the mechanism of action of MBTS in applications outside of rubber vulcanization. The potential antimicrobial and antioxidant properties of MBTS also warrant further investigation. Finally, the long-term effects of exposure to MBTS on human health and the environment require additional research.

Scientific Research Applications

MBTS is widely used in scientific research as an accelerator for rubber vulcanization. It is also used as a model compound for studying the mechanism of action of other sulfur-based organic compounds. MBTS has been shown to have antimicrobial and antioxidant properties, making it a potential candidate for use in the food industry. Additionally, MBTS has been used as a probe to study protein folding and aggregation.

properties

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S4/c1-3-7-13-11(5-1)17-15(21-13)19-9-10-20-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNISRYXTNUMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307217
Record name NSC190382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole

CAS RN

7133-50-8
Record name NSC190382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC190382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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